molecular formula C8H9NO2 B077472 2,6-Dimethyl-4-nitrosophenol CAS No. 13331-93-6

2,6-Dimethyl-4-nitrosophenol

Cat. No.: B077472
CAS No.: 13331-93-6
M. Wt: 151.16 g/mol
InChI Key: JLGGFXVVFUIJBA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is also known by other names such as 2,6-Dimethyl-p-nitrosophenol and 4-Nitroso-2,6-xylenol . This compound is characterized by the presence of two methyl groups and a nitroso group attached to a phenol ring, giving it unique chemical properties.

Scientific Research Applications

2,6-Dimethyl-4-nitrosophenol has several applications in scientific research:

Safety and Hazards

“2,6-Dimethyl-4-nitrosophenol” is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It is harmful to aquatic life with long-lasting effects . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

The synthesis of 2,6-Dimethyl-4-nitrosophenol typically involves a multi-step process starting from 2,6-dimethylphenol. The key steps include nitration, reduction, and nitrosation . In the nitration step, 2,6-dimethylphenol is treated with nitric acid to introduce the nitro group. This is followed by reduction using reagents such as sodium dithionite to convert the nitro group to an amino group. Finally, the amino group is nitrosated using nitrous acid to yield this compound .

Chemical Reactions Analysis

2,6-Dimethyl-4-nitrosophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, sodium dithionite for reduction, and nitrous acid for nitrosation . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-dimethyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGGFXVVFUIJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065417
Record name Phenol, 2,6-dimethyl-4-nitroso-
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13331-93-6
Record name 2,6-Dimethyl-4-nitrosophenol
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Record name 2,6-Dimethyl-4-nitrosophenol
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Record name 2,6-Dimethyl-4-nitrosophenol
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Record name Phenol, 2,6-dimethyl-4-nitroso-
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Record name Phenol, 2,6-dimethyl-4-nitroso-
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Record name 4-nitroso-2,6-xylenol
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Record name 2,6-DIMETHYL-4-NITROSOPHENOL
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Synthesis routes and methods

Procedure details

25 Grams of 2,6-dimethylphenol was dissolved in 246 ml of 50% aqueous glacial acetic acid solution. To this solution being kept at 15° C. or lower was added dropwise 91 g of 30% aqueous sodium nitrite solution, whereby 2,6-dimethyl-p-nitrosophenol was obtained. The compound was reduced to be converted to an amino compound. The amino compound was subjected to diazotization at 0° to 2° C. Into the resulting reaction mixture was poured a 50% aqueous zinc chloride solution. By thorough mixing, a double salt of a diazonium salt with zinc chloride was deposited. Infrared absorption spectra (KBr tablet method): around 3300 cm-1, 2200 cm-1, 1570 cm-1, 1080 cm-1, 930 cm-1 ; ultraviolet absorption spectra (solvent: water), wavelength at maximum absorption: 364 nm. SYNTHESIS EXAMPLES 5 AND 6
Quantity
0 (± 1) mol
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reactant
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Quantity
246 mL
Type
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Reaction Step One
Quantity
91 g
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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